molecular formula C25H22N2O5 B14812558 3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B14812558
M. Wt: 430.5 g/mol
InChI Key: JHOANXJVAKMHAI-UHFFFAOYSA-N
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Description

The compound (22E,24R)-de-A,B-8 is a sterol derivative, specifically an ergostane-type sterol. Sterols are essential components of cell membranes in fungi and plants, playing a crucial role in maintaining cell structure and function. Ergostane-type sterols, like (22E,24R)-de-A,B-8, are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (22E,24R)-de-A,B-8 typically involves multiple steps, starting from simpler sterol precursors. One common method involves the use of plasma-treated ergosterol reactants. The preparation method includes treating ergosterol with plasma to produce intermediates such as (22E,24R)-5α,6α-epoxy-3β-hydroxyergosta-8,22-dien-7-one and 5,6-epoxyergosterol . These intermediates are then further processed under specific reaction conditions to yield (22E,24R)-de-A,B-8.

Industrial Production Methods

Industrial production of (22E,24R)-de-A,B-8 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

(22E,24R)-de-A,B-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (22E,24R)-de-A,B-8 can produce various oxo-derivatives, while reduction can yield hydroxy-derivatives .

Scientific Research Applications

(22E,24R)-de-A,B-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (22E,24R)-de-A,B-8 involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and enzymes. Additionally, (22E,24R)-de-A,B-8 can interact with specific receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(22E,24R)-de-A,B-8 is unique due to its specific structural features and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development .

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H22N2O5/c1-30-18-13-14-19(20(15-18)31-2)22-21-23(32-27(22)17-11-7-4-8-12-17)25(29)26(24(21)28)16-9-5-3-6-10-16/h3-15,21-23H,1-2H3

InChI Key

JHOANXJVAKMHAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)OC

Origin of Product

United States

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